molecular formula C10H14BrN B181667 4-Bromo-N,N-diethylaniline CAS No. 2052-06-4

4-Bromo-N,N-diethylaniline

Cat. No.: B181667
CAS No.: 2052-06-4
M. Wt: 228.13 g/mol
InChI Key: NGYMZFJVHHKJQR-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethylaniline is an organic compound with the molecular formula C10H14BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two ethyl groups, and a bromine atom is attached to the para position of the benzene ring. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N,N-diethylaniline can be synthesized through the bromination of N,N-diethylaniline. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .

Industrial Production Methods

In industrial settings, the production of this compound involves similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization to meet the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-diethylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: The major product is N,N-diethylaniline.

Scientific Research Applications

4-Bromo-N,N-diethylaniline is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Agrochemicals: The compound is used in the production of pesticides and herbicides.

    Dyestuff: It is used in the manufacture of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N,N-diethylaniline is unique due to the presence of two ethyl groups on the nitrogen atom, which affects its chemical reactivity and solubility compared to its analogs. The ethyl groups provide steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions .

Properties

IUPAC Name

4-bromo-N,N-diethylaniline
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InChI

InChI=1S/C10H14BrN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NGYMZFJVHHKJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CC)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14BrN
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DSSTOX Substance ID

DTXSID3062152
Record name N,N-Diethyl-p-bromoaniline
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Molecular Weight

228.13 g/mol
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Physical Description

Solid; mp = 32-33 deg C; [Sigma-Aldrich MSDS]
Record name 4-Bromo-N,N-diethylaniline
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CAS No.

2052-06-4, 63460-05-9
Record name 4-Bromo-N,N-diethylbenzenamine
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Record name 4-Bromo-N,N-diethylaniline
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Record name Bromo-N,N-diethylbenzenamine
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Record name Benzenamine, 4-bromo-N,N-diethyl-
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Record name N,N-Diethyl-p-bromoaniline
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Record name p-N,Nddiethylaniline
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Synthesis routes and methods

Procedure details

93 g of bromine were added dropwise to a solution of 86 g of N,N-diethylaniline in 400 ml of acetic acid and the mixture was poured into an ice-water mixture. The mixture was extracted with methylene chloride and the organic phase was washed with aqueous sodium bicarbonate solution, dried and evaporated to dryness to obtain 125 g of 4-(N,N-diethylamino)-bromobenzene boiling at 97° C. at 0.6 mm Hg.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Bromo-N,N-diethylaniline in the synthesis of the new testosterone-5α-reductase inhibitor?

A: In the synthesis of the novel 17β-amino-benzoyl-4-aza-5α-androst-1-ene-3-one derivative [], this compound serves as a precursor to a Grignard reagent. [] The research paper describes reacting a 17β-(carbomethoxy)-4-aza-5α-androstane-3-one derivative with a dehydrogenating agent, followed by hydrolysis and thioesterification. This intermediate is then reacted with the Grignard reagent derived from this compound. While the exact mechanism isn't fully elaborated in the provided abstract, this Grignard reagent likely facilitates the introduction of the substituted phenyl ring at the 17β position of the steroid nucleus. This modification is crucial for the compound's intended testosterone-5α-reductase inhibition activity.

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